Compound C108 Compound C108 Compound C108 is an inhibitor of the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2), which is involved in breast tumor initiation. In a mouse xenograft model of breast cancer, compound C108 (1 µM for 24 hours) reduces the proportion of tumor-initiating cells approximately 10-fold compared with untreated cells. In MDA-MB-453 cells, and in the patient-derived xenograft cell line MAXF 401, it diminishes mammosphere formation.
Brand Name: Vulcanchem
CAS No.: 15533-09-2
VCID: VC21253621
InChI: InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
SMILES: CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol

Compound C108

CAS No.: 15533-09-2

Cat. No.: VC21253621

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Compound C108 - 15533-09-2

Specification

Description Compound C108 is an inhibitor of the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2), which is involved in breast tumor initiation. In a mouse xenograft model of breast cancer, compound C108 (1 µM for 24 hours) reduces the proportion of tumor-initiating cells approximately 10-fold compared with untreated cells. In MDA-MB-453 cells, and in the patient-derived xenograft cell line MAXF 401, it diminishes mammosphere formation.
CAS No. 15533-09-2
Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
IUPAC Name 2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Standard InChI InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
Standard InChI Key RFQLSGLJJDPZDT-KHPPLWFESA-N
Isomeric SMILES C/C(=C/1\C=CC=CC1=O)/NNC(=O)C2=CC=CC=C2O
SMILES CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Canonical SMILES CC(=C1C=CC=CC1=O)NNC(=O)C2=CC=CC=C2O

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